2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with a thienyl group and a phenoxyethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with a thienyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline core with 2-phenoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxyethyl ester can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound’s unique structure makes it a subject of interest in the study of reaction mechanisms and the development of new synthetic methodologies.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory, microbial, or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation, inhibit bacterial cell wall synthesis in antimicrobial activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its biological activity and reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H27NO4S |
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Molecular Weight |
437.6g/mol |
IUPAC Name |
2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H27NO4S/c1-16-21(24(28)30-12-11-29-17-8-5-4-6-9-17)23(20-10-7-13-31-20)22-18(26-16)14-25(2,3)15-19(22)27/h4-10,13,23,26H,11-12,14-15H2,1-3H3 |
InChI Key |
BYUUJROJTWIHID-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)OCCOC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)OCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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